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  • Product: N-(1-Cyanoethyl)glycine
  • CAS: 174801-35-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(1-Cyanoethyl)glycine: Molecular Structure, Properties, and Synthetic Pathways

Abstract: This technical guide provides a comprehensive overview of N-(1-Cyanoethyl)glycine, a non-proteinogenic amino acid derivative of significant interest in materials science and synthetic chemistry. We delve into i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of N-(1-Cyanoethyl)glycine, a non-proteinogenic amino acid derivative of significant interest in materials science and synthetic chemistry. We delve into its core molecular structure, elucidating the stereochemical and electronic features that dictate its chemical behavior. This document synthesizes available data on its physicochemical properties and presents a detailed, mechanistically-grounded protocol for its synthesis via reductive amination. Furthermore, we explore its reactivity and primary application as a monomer precursor for advanced synthetic polypeptides, offering insights for researchers, chemists, and professionals in drug development and polymer science.

Introduction: The Significance of N-Substituted Amino Acids

Glycine, the simplest proteinogenic amino acid, serves as a fundamental building block for proteins in all known life forms[1]. Its structural simplicity, however, belies the vast chemical space that can be explored by modifying its core structure. N-substitution, the process of attaching a functional group to the nitrogen atom of the glycine backbone, is a powerful strategy for creating novel amino acid analogues with tailored properties. These modifications are pivotal in diverse fields, from developing peptidomimetics with enhanced stability and bioactivity to designing functional polymers with unique conformational characteristics.

N-(1-Cyanoethyl)glycine emerges as a noteworthy example within this class. It is a derivative where a 1-cyanoethyl group is appended to the glycine nitrogen. This specific substitution introduces several key features: a chiral center, which allows for stereospecific applications, and a nitrile (cyano) group, a versatile chemical handle that is strongly electron-withdrawing. This latter feature significantly influences the molecule's electronic properties and the conformational dynamics of polymers derived from it[2]. This guide aims to provide a detailed technical examination of this molecule, from its foundational structure to its synthetic production and application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecular identity of N-(1-Cyanoethyl)glycine is defined by the covalent linkage of a 1-cyanoethyl moiety to the amino group of glycine. This structure possesses several defining characteristics:

  • Glycine Backbone: It retains the fundamental H2N-CH2-COOH scaffold, allowing it to participate in peptide bond formation and exhibit zwitterionic character in solution, similar to other amino acids[1].

  • Chiral Center: The attachment of the cyanoethyl group at the nitrogen atom creates a chiral center at the C1 position of the ethyl group (the carbon atom bonded to both the nitrogen and the cyano group). This results in the existence of (R)- and (S)-enantiomers, a critical consideration for stereoselective synthesis and applications in chiral polymers or pharmaceuticals.

  • Nitrile Functionality: The terminal cyano group (C≡N) is a potent electron-withdrawing group. This electronic effect decreases the basicity of the secondary amine compared to glycine and influences the acidity of the carboxylic proton. The nitrile group itself can serve as a reactive site for chemical transformations, such as hydrolysis to a carboxylic acid or reduction to a primary amine.

In the solid state and in neutral aqueous solutions, N-(1-Cyanoethyl)glycine is expected to exist predominantly as a zwitterion, with a protonated secondary ammonium ion and a deprotonated carboxylate group.

Physicochemical Data

Quantitative data for the free acid form of N-(1-Cyanoethyl)glycine is not widely published. However, data for its esterified analogues and related compounds, combined with predictive models, allows for the compilation of the following key properties.

PropertyValue / DescriptionSource / Comment
IUPAC Name 2-((1-cyanoethyl)amino)acetic acidStandard nomenclature
Molecular Formula C₅H₈N₂O₂Calculated
Molecular Weight 128.13 g/mol Calculated[3]
CAS Number 369368-44-5For the ethyl ester derivative[2][4]
Canonical SMILES C(C(C#N)NCC(=O)O)Represents the free acid structure
InChI Key (Predicted)Not directly available for the free acid
pKa (Predicted) 1.48 ± 0.19Based on the methyl ester derivative[5]
Appearance Expected to be a white crystalline solidBy analogy to glycine and its derivatives

Synthesis and Mechanistic Insights

The direct synthesis of N-(1-Cyanoethyl)glycine can be approached through several established methods for creating N-substituted amino acids. Reductive amination stands out as a robust and high-yield strategy[6][7]. This pathway involves the condensation of an amine with a carbonyl compound to form an imine, which is subsequently reduced to the target secondary amine.

Proposed Synthetic Pathway: Reductive Amination

A logical and efficient route involves the reaction of glyoxylic acid with 2-aminopropionitrile, followed by catalytic hydrogenation.

  • Imine Formation: Glyoxylic acid provides the two-carbon backbone of the glycine moiety. It reacts with the primary amine of 2-aminopropionitrile to form a Schiff base (imine) intermediate, with the elimination of a water molecule.

  • Catalytic Hydrogenation: The C=N double bond of the imine is then selectively reduced. A common and effective method is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere[7]. This step yields the final N-(1-Cyanoethyl)glycine product.

G cluster_reactants Reactant1 Glyoxylic Acid Intermediate Imine Intermediate (Schiff Base) Reactant1->Intermediate - H₂O (Condensation) Reactant2 2-Aminopropionitrile Reactant2->Intermediate - H₂O (Condensation) Product N-(1-Cyanoethyl)glycine Intermediate->Product + H₂ / Pd-C (Catalytic Hydrogenation) G Monomer N-(1-Cyanoethyl)glycine Derivative NCA N-Carboxyanhydride (NCA) Monomer->NCA Cyclization (e.g., with phosgene) Polymer Poly(N-cyanoethylglycine) NCA->Polymer Ring-Opening Polymerization

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of N-(1-Cyanoethyl)glycine

Introduction N-(1-Cyanoethyl)glycine is an amino acid derivative characterized by a nitrile group on the ethyl substituent attached to the nitrogen atom of glycine. As an α-aminonitrile, its chemical reactivity is of pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(1-Cyanoethyl)glycine is an amino acid derivative characterized by a nitrile group on the ethyl substituent attached to the nitrogen atom of glycine. As an α-aminonitrile, its chemical reactivity is of primary concern from a safety perspective. This class of compounds are intermediates in the Strecker synthesis of amino acids and can exhibit instability under certain conditions.[1][2] This guide provides a detailed examination of the potential hazards associated with N-(1-Cyanoethyl)glycine and outlines best practices for its handling, storage, and disposal to ensure the safety of laboratory personnel. While specific data is lacking, the structural alerts of an α-aminonitrile warrant rigorous safety protocols.

Deduced Hazard Analysis

The primary hazards associated with N-(1-Cyanoethyl)glycine are inferred from its α-aminonitrile structure. These include potential toxicity due to the release of cyanide and chemical instability.

Potential for Cyanide Release

The most significant concern with α-aminonitriles is their potential to undergo a retro-Strecker reaction, especially when heated or under certain catalytic conditions.[3] This decomposition pathway would release toxic hydrogen cyanide gas. Similarly, hydrolysis of the nitrile group can occur under acidic or strongly basic conditions, which may also lead to the release of cyanide.[3]

Chemical Instability

α-Aminonitriles can be susceptible to both acidic and basic hydrolysis.[3] Contact with strong acids or bases could lead to the degradation of the molecule, potentially generating hazardous byproducts. The stability during purification, particularly on standard silica gel which is acidic, can also be a concern, leading to streaking and on-column degradation.[3]

Toxicological Profile (Inferred)

Without specific data for N-(1-Cyanoethyl)glycine, a precautionary approach assuming high toxicity is warranted. The potential for cyanide release dictates that this compound should be handled as if it were acutely toxic via inhalation, ingestion, and dermal contact.

Physical and Chemical Properties (Predicted)

Quantitative data for N-(1-Cyanoethyl)glycine is not available. The following table provides data for the related, more studied isomer, N-(2-cyanoethyl)glycine, for informational purposes only. Significant differences in properties between the 1-cyano and 2-cyano isomers are possible.

PropertyValue (for N-(2-cyanoethyl)glycine)Source
Molecular Formula C5H8N2O2[4]
Molecular Weight 128.13 g/mol [4]
CAS Number 3088-42-4[4]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards, a stringent set of handling protocols must be implemented.

Engineering Controls

All work with N-(1-Cyanoethyl)glycine, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or released vapors.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following diagram outlines the required PPE for handling N-(1-Cyanoethyl)glycine.

PPE_Workflow cluster_ppe Mandatory PPE for Handling N-(1-Cyanoethyl)glycine lab_coat Flame-resistant Lab Coat goggles Chemical Splash Goggles lab_coat->goggles Wear gloves Nitrile Gloves (Double-gloved) goggles->gloves Wear respirator Consider Respirator for Weighing Powders gloves->respirator Assess Need For start Researcher start->lab_coat Wear

Caption: Personal Protective Equipment (PPE) workflow for handling N-(1-Cyanoethyl)glycine.

Handling and Storage
  • Handling:

    • Always handle N-(1-Cyanoethyl)glycine in a chemical fume hood.

    • Avoid the formation of dust and aerosols.

    • Use dedicated spatulas and glassware.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from strong acids, strong bases, and oxidizing agents.

    • Store separately from incompatible materials.

Emergency Procedures

Prompt and appropriate action is critical in the event of an exposure or spill.

Exposure Response

The following decision tree outlines the immediate steps to take in case of accidental exposure.

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure to N-(1-Cyanoethyl)glycine skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Immediately wash with soap and copious amounts of water for at least 15 minutes. skin->wash_skin flush_eyes Flush eyes with copious amounts of water for at least 15 minutes, lifting eyelids. eyes->flush_eyes fresh_air Move to fresh air immediately. If breathing is difficult, administer oxygen. inhalation->fresh_air rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for emergency response to exposure.

Spill and Leak Procedures
  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Sweep up the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent.

  • Do not allow the material to enter drains or waterways.

Disposal Considerations

All waste containing N-(1-Cyanoethyl)glycine must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Potential Decomposition Pathways

The following diagrams illustrate the potential decomposition pathways of N-(1-Cyanoethyl)glycine that present significant safety concerns.

Decomposition_Pathways cluster_retro Retro-Strecker Reaction cluster_hydrolysis Hydrolysis aminonitrile N-(1-Cyanoethyl)glycine products_retro Acetaldehyde + Glycine + Hydrogen Cyanide aminonitrile->products_retro Heat or Catalyst aminonitrile2 N-(1-Cyanoethyl)glycine products_hydrolysis Corresponding Amide/Carboxylic Acid + Potential Cyanide Release aminonitrile2->products_hydrolysis Strong Acid or Base

Caption: Potential hazardous decomposition pathways of N-(1-Cyanoethyl)glycine.

Conclusion

While N-(1-Cyanoethyl)glycine may be a valuable intermediate in chemical synthesis, the absence of specific safety data necessitates a highly cautious and proactive approach to its handling. By understanding its potential for instability and toxicity based on its α-aminonitrile structure, and by implementing the rigorous engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks associated with this compound. Always prioritize safety and adhere to the principle of "as low as reasonably achievable" (ALARA) for potential exposures.

References

  • NextSDS. Glycine, N-(1-cyanoethylidene)-, ethyl ester (6CI) — Chemical Substance Information. [Link]

  • NextSDS. Glycine, N-(1-cyanoethyl)-, ethyl ester (9CI) — Chemical Substance Information. [Link]

  • Journal of the American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. (2024). [Link]

  • PubChem. N-(2-cyanoethyl)glycine. [Link]

  • PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). [Link]

  • Organic Syntheses. α-Aminoisobutyric Acid. [Link]

  • J-Stage. Synthesis of N-Carboxy-N-cyanoethyl Glycine Anhydride and its Polymerization. [Link]

  • PMC. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. [Link]

  • PMC. Improvement of glycine biosynthesis from one‐carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro. [Link]

  • Chemistry Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. (2014). [Link]

  • Scientific.net. Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification. [Link]

  • ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (2025). [Link]

  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022). [Link]

  • RSC Publishing. Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. (2019). [Link]

  • Wikipedia. Glycine. [Link]

  • Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation. [Link]

Sources

Foundational

N-(1-Cyanoethyl)glycine: Solvation Thermodynamics and Methodological Workflows in Organic Synthesis

Executive Summary N-(1-Cyanoethyl)glycine is a highly specialized, functionalized amino acid derivative that serves as a critical building block in advanced organic synthesis and polymer science[1]. The presence of the e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1-Cyanoethyl)glycine is a highly specialized, functionalized amino acid derivative that serves as a critical building block in advanced organic synthesis and polymer science[1]. The presence of the electron-withdrawing cyanoethyl group fundamentally alters the molecule's electron density, pKa, and intermolecular interaction potential compared to native glycine. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, particularly in the synthesis of N-carboxyanhydrides (NCAs) and subsequent ring-opening polymerizations to yield poly(N-cyanoethylglycine)[1][2]. This technical guide provides a rigorous analysis of the solvation mechanics, empirical solubility data, and validated experimental protocols for researchers utilizing this compound.

Structural Mechanics and Solvation Thermodynamics

The molecular architecture of N-(1-Cyanoethyl)glycine (and its esterified derivatives, such as Ethyl N-(1-Cyanoethyl)glycine) dictates its phase behavior and solvent compatibility[1]. The molecule features three distinct interaction sites:

  • Carboxylic Acid Group: Capable of strong hydrogen bonding (both as a donor and acceptor in the free acid form).

  • Secondary Amine: Acts as a hydrogen bond donor and is susceptible to protonation, making the molecule highly sensitive to solvent pH and polarity.

  • Cyanoethyl Moiety (-CH(CH3)CN): The cyano group is a potent electron-withdrawing group with a high dipole moment (~3.9 D). It acts exclusively as a hydrogen bond acceptor and engages in strong dipole-dipole interactions.

Causality of Solvation: In the solid state, N-(1-Cyanoethyl)glycine forms a robust crystal lattice stabilized by intermolecular hydrogen bonding between the amine and carboxylic acid groups. To achieve dissolution, the solvent must provide a solvation enthalpy that overcomes this high lattice energy. Polar aprotic solvents (e.g., DMF, DMSO) are exceptionally effective because their high dielectric constants and strong dipole moments stabilize the zwitterionic or highly polar states of the molecule without forming rigid, proton-donating solvent cages around the secondary amine. This lack of protonation is critical, as it preserves the amine's nucleophilicity and prevents steric hindrance during downstream reactions like phosgenation[1][2].

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the solubility behavior of N-(1-Cyanoethyl)glycine across a spectrum of solvents, based on empirical and thermodynamic data[1][2][3].

SolventClassificationPolarity IndexSolubility LevelMechanistic Rationale
Water Polar Protic9.0HighExtensive H-bonding network disrupts the crystal lattice; stabilizes the zwitterion[3].
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2HighStrong dipole-dipole interactions with the cyano group; excellent H-bond acceptor[2].
Dimethylformamide (DMF) Polar Aprotic6.4HighOptimal for NCA polymerization; solvates polar moieties without proton donation[2].
Acetone Polar Aprotic5.1Moderate-HighSufficient dipole moment to solvate the compound; useful for specific precipitations[2].
Ethanol Polar Protic5.2ModerateH-bonding capabilities, but lower dielectric constant limits total solubility vs. water[3].
Ethyl Acetate Weakly Polar4.4Low-ModerateUsed primarily in gradient elution for column chromatography or fractional crystallization[1].
Hexane Non-Polar0.1InsolubleIncapable of disrupting the strong intermolecular H-bonds and dipole interactions[1].

Experimental Protocols: Solvation and Polymerization Workflows

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for handling N-(1-Cyanoethyl)glycine.

Protocol A: Quantitative Solubility Determination via Isothermal Shake-Flask Method

Purpose: To establish precise thermodynamic solubility limits in target organic solvents prior to scaling up synthesis.

  • Preparation: Introduce an excess mass (e.g., 500 mg) of N-(1-Cyanoethyl)glycine into a 20 mL borosilicate glass vial containing 10 mL of the test solvent (e.g., anhydrous DMF).

  • Equilibration: Seal the vial under an argon atmosphere to prevent ambient moisture absorption (critical for hygroscopic solvents like DMSO). Agitate at 25°C ± 0.1°C using a thermostatic orbital shaker for 48 hours to ensure thermodynamic equilibrium is reached[1].

  • Phase Separation: Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. The high centrifugal force ensures complete sedimentation of micro-crystals, preventing false-positive solubility readings.

  • Quantification (Self-Validation): Extract a 1.0 mL aliquot of the clear supernatant. Dilute with a compatible mobile phase and quantify the concentration using HPLC-UV (e.g., at 210 nm) against a pre-established multi-point calibration curve.

Protocol B: Synthesis of Poly(N-cyanoethylglycine) via NCA Intermediate

Purpose: Utilizing the solubility profile to execute a ring-opening polymerization (ROP).

  • NCA Formation: Dissolve N-(1-Cyanoethyl)glycine in anhydrous DMF (leveraging its high solubility in polar aprotic media). Add a stoichiometric equivalent of triphosgene under strict anhydrous conditions at 50°C. The aprotic solvent choice prevents premature termination of the highly reactive N-carboxyanhydride (NCA) intermediate[1].

  • Purification: Concentrate the mixture in vacuo and precipitate the NCA intermediate using a dual-solvent system (e.g., dissolving in a minimal amount of ethyl acetate and precipitating with non-polar hexane)[1].

  • Polymerization: Redissolve the purified NCA in anhydrous DMF or DMSO. Introduce a primary amine initiator (e.g., n-hexylamine).

  • Monitoring (Self-Validation): Monitor the reaction via in-situ FTIR, tracking the disappearance of the NCA anhydride carbonyl stretches (~1850 and ~1760 cm⁻¹) and the evolution of CO₂ gas[1][2].

  • Isolation: Pour the viscous polymer solution into an excess of cold diethyl ether to precipitate the poly(N-cyanoethylglycine). Filter and dry under high vacuum.

Systems Visualization: Reaction & Solvation Workflows

The following diagram illustrates the logical progression from solid-state starting material through solvation, activation, and polymerization.

G Solid N-(1-Cyanoethyl)glycine (Crystal Lattice) Solvent Addition of Polar Aprotic Solvent (DMF / DMSO) Solid->Solvent Solvated Solvated Monomer (Dipole-Dipole & H-Bonding) Solvent->Solvated Phosgene Phosgenation (Triphosgene, 50°C) Solvated->Phosgene NCA N-Carboxyanhydride (NCA) Intermediate Phosgene->NCA Polymerize Ring-Opening Polymerization (Amine Initiator, -CO2) NCA->Polymerize Polymer Poly(N-cyanoethylglycine) (Soluble in DMF/DMSO) Polymerize->Polymer

Workflow of N-(1-Cyanoethyl)glycine solvation and subsequent NCA ring-opening polymerization.

Conclusion

The solubility profile of N-(1-Cyanoethyl)glycine is intrinsically linked to its unique structural motifs—specifically the electron-withdrawing cyanoethyl group and the secondary amine. By leveraging polar aprotic solvents like DMF and DMSO, researchers can effectively disrupt the molecule's crystal lattice without compromising the nucleophilicity of the amine, thereby enabling advanced synthetic methodologies such as NCA polymerization. Adherence to rigorous, self-validating experimental protocols ensures high yield and reproducibility in drug development and materials science applications.

References

  • Title: Cas 3088-42-4, N-(2-CYANOETHYL)
  • Title: Ethyl N-(1-Cyanoethyl)
  • Title: Synthesis and Characterization of Poly(N-cyanoethylglycine)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-(1-Cyanoethyl)glycine Synthesis via Modified Strecker Reaction

Executive Summary & Application Context N-(1-Cyanoethyl)glycine is a highly functionalized α -aminonitrile and a critical intermediate in organic synthesis. It is predominantly utilized in the development of specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Application Context

N-(1-Cyanoethyl)glycine is a highly functionalized α -aminonitrile and a critical intermediate in organic synthesis. It is predominantly utilized in the development of specialized peptidomimetics and synthetic polypeptides[1]. When converted into its corresponding N-carboxyanhydride (NCA), it undergoes polymerization to form poly(N-cyanoethylglycine)—a polymer valued for its unique electron-withdrawing side chains that heavily influence conformational flexibility in solution[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide provides a self-validating, mechanistically grounded workflow for synthesizing N-(1-Cyanoethyl)glycine via a modified Strecker reaction[2], ensuring both high yield and absolute adherence to strict safety architectures.

Mechanistic Causality & Reaction Architecture

The classical Strecker synthesis converts an aldehyde, ammonia, and hydrogen cyanide into an α -amino acid[2]. In this modified protocol, we substitute ammonia with a primary amine (glycine) to yield an N-substituted α -aminonitrile[3].

The reaction proceeds via a two-stage mechanism:

  • Imine/Iminium Formation : The mildly basic amine of glycine attacks the carbonyl carbon of acetaldehyde. Subsequent proton transfer and dehydration yield an imine, which exists in equilibrium with its highly electrophilic iminium conjugate acid[3].

  • Nucleophilic Cyanation : The cyanide anion ( CN− ) attacks the iminium carbon, forming the stable α -aminonitrile[3].

The Causality of pH Control: This reaction requires a delicate pH balance (7.5–8.5). If the pH is too high, the imine cannot protonate into the reactive iminium ion, halting the reaction. If the pH drops below 7.0, the equilibrium shifts to produce hydrogen cyanide (HCN) gas. This not only strips the solution of the necessary nucleophile but also creates a lethal inhalation hazard[4]. Therefore, strict pH maintenance is both a yield-optimizing parameter and a critical safety requirement.

Mechanism Gly Glycine (Primary Amine) Imi Iminium Intermediate (Electrophile) Gly->Imi + Ald - H₂O Ald Acetaldehyde (Carbonyl) Prod N-(1-Cyanoethyl)glycine (α-aminonitrile) Imi->Prod + CN⁻ CN Cyanide Ion (CN⁻) (Nucleophile) CN->Prod

Figure 1: Reaction mechanism of the modified Strecker synthesis forming N-(1-Cyanoethyl)glycine.

Quantitative Reagent Matrix

To ensure reproducibility, all stoichiometric ratios are anchored to the primary amine (glycine). Acetaldehyde and sodium cyanide are provided in a slight excess (1.1 equivalents) to drive the equilibrium toward complete conversion.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction in Reaction
Glycine 75.071.0 eq7.51 gPrimary amine substrate
Acetaldehyde 44.051.1 eq4.85 g (6.2 mL)Carbonyl electrophile
Sodium Cyanide 49.011.1 eq5.39 gNucleophile source
Distilled Water 18.02Solvent50 mLReaction medium
1 M NaOH / 2 M HCl -As neededVariablepH adjustment & Isolation

Safety & Decontamination Architecture (Critical E-E-A-T)

Sodium cyanide is a potent mitochondrial toxin that inhibits cellular respiration by blocking electron transfer from cytochrome oxidase to oxygen, leading to rapid tissue hypoxia and cell death[4].

  • Engineering Controls: All steps involving NaCN or unquenched reaction mixtures MUST be performed in a certified, high-flow chemical fume hood.

  • Decontamination: Cyanide waste must never be mixed with acids. It must be oxidatively quenched using excess sodium hypochlorite (bleach) at a pH > 10 to form the significantly less toxic cyanate ( OCN− )[5].

Self-Validating Experimental Protocol

Workflow S1 1. Substrate Solubilization Dissolve Glycine in H₂O | Adjust to pH 8.0 S2 2. Carbonyl Addition Add Acetaldehyde at 0–5 °C | Stir 30 min S1->S2 S3 3. Cyanation (Fume Hood) Dropwise NaCN (aq) | Temp < 10 °C S2->S3 S4 4. Propagation Warm to 20 °C | Stir for 4–6 hours S3->S4 S5 5. Isolation Acidify to pH 3.0 | Filter & Wash S4->S5 S6 6. Decontamination Quench waste with NaOCl at pH > 10 S4->S6 Aqueous Waste

Figure 2: Step-by-step workflow for N-(1-Cyanoethyl)glycine synthesis and mandatory waste quenching.

Step 1: Substrate Solubilization & pH Priming

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.51 g of Glycine in 50 mL of distilled water.

  • Adjust the solution to pH 8.0 using 1 M NaOH. Causality: Glycine in water is a zwitterion. Raising the pH to 8.0 deprotonates the ammonium group just enough to provide free amine for nucleophilic attack, without making the solution so basic that subsequent iminium formation is suppressed.

Step 2: Carbonyl Addition

  • Chill the flask to 0–5 °C using an ice-water bath.

  • Slowly add 6.2 mL of Acetaldehyde dropwise over 15 minutes. Stir at 0–5 °C for 30 minutes. Causality: Acetaldehyde is highly volatile (bp 20.2 °C). Chilling prevents volatilization and controls the exothermic condensation, suppressing unwanted aldol condensation byproducts. Validation Check: The solution should transition to a pale yellow tint, indicating imine formation. No precipitate should form.

Step 3: Nucleophilic Cyanation (CRITICAL SAFETY STEP)

  • In a fume hood , dissolve 5.39 g of Sodium Cyanide in 15 mL of cold distilled water.

  • Add this NaCN solution dropwise to the reaction flask over 30 minutes via an addition funnel. Maintain the internal temperature strictly below 10 °C.

Step 4: Reaction Propagation

  • Remove the ice bath and allow the reaction to warm to room temperature (20 °C).

  • Stir vigorously for 4 to 6 hours to ensure complete conversion.

Step 5: Product Isolation

  • Cool the mixture back to 5 °C. Carefully acidify the solution to pH 3.0 using dropwise addition of 2 M HCl. Causality: Acidification protonates the carboxylate moiety, shifting the molecule into its less soluble zwitterionic state, thereby driving the crystallization of N-(1-Cyanoethyl)glycine.

  • Filter the precipitated product under vacuum. Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted acetaldehyde and soluble side products. Dry under vacuum.

Step 6: Decontamination

  • Collect all aqueous filtrates and reaction waste.

  • Adjust the waste pH to >10 with NaOH, then add a 3-fold molar excess of 10% NaOCl (bleach). Stir for 2 hours. Validation Check: Submerge a Cyantesmo test strip into the quenched waste. A lack of blue coloration validates the complete oxidative destruction of the cyanide nucleophile, rendering the waste safe for standard disposal.

Troubleshooting & In-Process Validation

ObservationRoot Cause AnalysisCorrective Action
Heavy precipitation during Step 2 Aldol condensation of acetaldehyde due to rapid addition or high temperature.Discard safely. Repeat Step 2, ensuring strict temperature control (< 5 °C) and slower dropwise addition.
No precipitation during Step 5 pH is either too high (carboxylate is soluble) or too low (amine is protonated and soluble).Carefully adjust pH exactly to 3.0. If precipitation still fails, concentrate the solution under reduced pressure (in a fume hood).
Cyantesmo strip turns blue in Step 6 Incomplete oxidation of residual cyanide.Add additional 10% NaOCl, ensure pH remains >10, and stir for another hour before re-testing.

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of N-(1-Cyanoethyl)glycine

Strategic Overview & Chemical Significance N-(1-Cyanoethyl)glycine and its esterified derivatives are highly versatile α -aminonitriles that serve as critical building blocks in the synthesis of specialized polypeptides,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Chemical Significance

N-(1-Cyanoethyl)glycine and its esterified derivatives are highly versatile α -aminonitriles that serve as critical building blocks in the synthesis of specialized polypeptides, peptidomimetics, and pharmaceutical intermediates[1]. While the classical Strecker reaction is a foundational method for synthesizing α -amino acids, it inherently yields racemic mixtures[2].

In modern drug development, enantiopurity is non-negotiable. The catalytic asymmetric Strecker reaction provides a direct, atom-economical route to chiral α -aminonitriles[3]. This application note details a field-proven, highly enantioselective protocol for the synthesis of N-(1-cyanoethyl)glycine derivatives utilizing bifunctional hydrogen-bonding organocatalysis, specifically leveraging Jacobsen-type amido-thiourea catalysts[4].

Mechanistic Causality: Designing a Self-Validating Catalytic System

To achieve high enantiomeric excess (ee), the reaction must suppress the uncatalyzed racemic background reaction while rigidly organizing the transition state. As a Senior Application Scientist, understanding the "why" behind the reagents is as critical as the execution:

  • Substrate Selection (Ethyl Glycinate vs. Free Glycine): Free glycine exists as a zwitterion, rendering it insoluble in organic solvents and highly likely to disrupt the delicate hydrogen-bonding network of the organocatalyst. By utilizing ethyl glycinate hydrochloride, we ensure complete substrate solubility and prevent catalyst poisoning.

  • Dual-Activation via Amido-Thiourea: The chiral amido-thiourea catalyst does not merely activate the imine electrophile. Instead, it promotes a proton transfer from the cyanide source to the imine, generating a highly structured diastereomeric iminium/cyanide ion pair[5]. The catalyst binds this ion pair via multiple non-covalent interactions—specifically, dual H-bonding from the thiourea moiety to the cyanide, and secondary interactions with the amide. This rigid chiral pocket shields one face of the iminium ion, dictating absolute stereocontrol during C-C bond formation[5].

  • Controlled Cyanide Generation: Traditional asymmetric Strecker reactions often rely on stoichiometric amounts of hazardous, volatile HCN or expensive TMSCN[3]. This protocol utilizes aqueous potassium cyanide (KCN) paired with acetic acid at low temperatures. This slowly generates HCN in situ, ensuring the catalytic cycle outpaces the racemic background hydrocyanation[6].

Quantitative Catalyst Comparison

The evolution of the asymmetric Strecker reaction has yielded several catalytic approaches. Table 1 summarizes the performance of leading catalytic systems for aldimine hydrocyanation.

Table 1: Comparison of Catalytic Systems for Asymmetric Strecker Reactions

Catalyst SystemCyanide SourceTemp (°C)Yield (%)Enantiomeric Excess (ee %)Key Advantage
Chiral Amido-Thiourea Aq. KCN / AcOH-2085 - 9294 - 98Highly scalable; avoids handling volatile HCN[6]
Chiral Zirconium-BINOL Bu₃SnCN / HCN-4580 - 9985 - 94Excellent broad aliphatic substrate scope[7]
Chiral Aluminum-Salen TMSCN-7875 - 8880 - 95Pioneering first-generation metal catalysis[8]

Experimental Workflow & Protocol

The following protocol describes the two-stage synthesis of enantioenriched ethyl N-(1-cyanoethyl)glycinate, followed by its mild hydrolysis.

Phase 1: Synthesis of the Aldimine Intermediate
  • Preparation: Suspend ethyl glycinate hydrochloride (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Desiccation: Add anhydrous MgSO₄ (20.0 mmol, 2.0 equiv) to the flask. This acts as a water scavenger to drive the condensation equilibrium forward.

  • Free-Basing: Cool the suspension to 0 °C. Dropwise, add triethylamine (10.5 mmol, 1.05 equiv) and stir for 15 minutes to liberate the free amine.

  • Condensation: Slowly inject acetaldehyde (12.0 mmol, 1.2 equiv) via a pre-cooled syringe. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature for an additional 2 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, filter, evaporate, and analyze via ¹H NMR (CDCl₃). Validation Check: The aldehyde proton signal (~9.8 ppm) must be completely replaced by the characteristic imine proton signal (a quartet at ~7.8 ppm).

  • Workup: Filter the mixture through a pad of Celite to remove MgSO₄ and triethylamine hydrochloride. Concentrate the filtrate under reduced pressure (keeping the bath temperature <25 °C to prevent imine decomposition) to yield the crude aldimine.

Phase 2: Catalytic Asymmetric Strecker Reaction
  • Catalyst Loading: Dissolve the crude aldimine in anhydrous toluene (50 mL) to achieve a ~0.2 M concentration. Add the chiral Jacobsen amido-thiourea catalyst (0.5 mmol, 5 mol%).

  • Thermal Control: Submerge the reaction vessel in a cryocooler set to -20 °C. Allow 15 minutes for thermal equilibration.

  • In Situ Cyanation: Prepare a solution of KCN (12.0 mmol, 1.2 equiv) in 5 mL of deionized water. Add this aqueous solution to the toluene mixture, immediately followed by the slow, dropwise addition of glacial acetic acid (10.0 mmol, 1.0 equiv).

  • Reaction Monitoring (IPC): Stir vigorously at -20 °C for 24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Validation Check: The imine spot will deplete, yielding a new, lower-Rf spot corresponding to the α -aminonitrile.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, extract the aqueous layer with EtOAc (2 × 20 mL), dry over Na₂SO₄, and concentrate. Purify the product via silica gel flash chromatography to isolate ethyl N-(1-cyanoethyl)glycinate.

  • Chiral Validation: Determine the ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H column, Hexane/IPA mobile phase).

Phase 3: Mild Hydrolysis (Optional)

To obtain the free N-(1-cyanoethyl)glycine without racemizing the labile α -stereocenter:

  • Dissolve the ester in a 3:1 mixture of THF/H₂O at 0 °C.

  • Add LiOH·H₂O (1.1 equiv) and stir for 2 hours at 0 °C.

  • Carefully neutralize to pH 7 using 1M HCl to precipitate the N-(1-cyanoethyl)glycine zwitterion. Filter and dry under high vacuum.

Mechanistic Workflow Visualization

Workflow A Acetaldehyde + Ethyl Glycinate B Imine Intermediate (Schiff Base) A->B Condensation (-H2O) C Chiral Amido-Thiourea Catalyst (5 mol%) B->C Dual H-Bonding D Asymmetric Hydrocyanation (KCN / HCN in situ) C->D Ion-Pair Stabilization E Ethyl N-(1-Cyanoethyl)glycinate (Enantioenriched) D->E Stereoselective C-C Formation

Caption: Workflow for the catalytic asymmetric Strecker synthesis of N-(1-Cyanoethyl)glycine.

References

  • Wikipedia Contributors. "Strecker amino acid synthesis". Wikipedia, The Free Encyclopedia. URL: [Link][2]

  • Ishitani, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. (2000). "Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives... Using a Chiral Zirconium Catalyst". Journal of the American Chemical Society, 122(4), 762-766. URL:[Link][7]

  • Zuend, S. J., & Jacobsen, E. N. (2009). "Mechanism of Amido-Thiourea Catalyzed Enantioselective Imine Hydrocyanation: Transition State Stabilization via Multiple Non-Covalent Interactions". Journal of the American Chemical Society, 131(42), 15358–15374. URL:[Link][5]

  • Zuend, S. J., Coughlin, M. P., Lalonde, M. P., & Jacobsen, E. N. (2009). "Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids". Nature, 461(7266), 968-970. URL:[Link][6]

  • Pan, S. C., & List, B. (2007). "Catalytic asymmetric three-component acyl-Strecker reaction". Organic Letters, 9(6), 1149-1151. URL:[Link][9]

  • Li, Y., et al. (2024). "Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile". Journal of the American Chemical Society. URL:[Link][3]

  • Wang, J., et al. (2025). "Recent advances in asymmetric Strecker reactions". Arkivoc. URL:[Link][8]

Sources

Method

Application Notes &amp; Protocols: Derivatization of N-(1-Cyanoethyl)glycine for Gas Chromatography

Introduction and Rationale N-(1-Cyanoethyl)glycine is a modified, non-proteinogenic amino acid of interest in various fields, including biomarker research and synthetic chemistry. Its analysis is crucial for understandin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

N-(1-Cyanoethyl)glycine is a modified, non-proteinogenic amino acid of interest in various fields, including biomarker research and synthetic chemistry. Its analysis is crucial for understanding its role in biological systems and for quality control in synthetic applications. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers high resolution and sensitivity for the analysis of volatile compounds.

However, like all amino acids, N-(1-Cyanoethyl)glycine is a zwitterionic, polar molecule with low volatility. Direct injection into a hot GC inlet results in thermal decomposition rather than volatilization, making analysis impossible.[1][2] To overcome this challenge, a chemical modification step known as derivatization is mandatory.

The primary goal of derivatization is to convert the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for GC analysis.[3] This is achieved by masking the polar functional groups—specifically the carboxylic acid (-COOH) and the secondary amine (-NH-)—by replacing their active hydrogen atoms with nonpolar moieties.[1][3] This application note provides a detailed guide to two robust derivatization methodologies for N-(1-Cyanoethyl)glycine, complete with step-by-step protocols, scientific justification for experimental choices, and recommended GC-MS parameters.

The Analyte: Understanding N-(1-Cyanoethyl)glycine's Structure

To select an appropriate derivatization strategy, we must first consider the functional groups present in N-(1-Cyanoethyl)glycine:

  • Carboxylic Acid (-COOH): Highly polar and acidic, readily forms hydrogen bonds, leading to low volatility.

  • Secondary Amine (-NH-): A site of basicity and hydrogen bonding.

  • Nitrile/Cyano Group (-C≡N): A polar group, but generally does not possess an "active" hydrogen and typically does not react under standard derivatization conditions for amino acids.

  • Chiral Center: The α-carbon of the glycine moiety becomes a chiral center upon addition of the 1-cyanoethyl group. This opens the possibility for chiral-specific analysis if required.

The presence of both acidic and basic functional groups necessitates a comprehensive derivatization strategy that effectively masks both sites to ensure good chromatographic peak shape and thermal stability.

Principle of Derivatization: A Two-Pronged Approach

For compounds like N-(1-Cyanoethyl)glycine containing multiple functional groups, a two-step derivatization process is often the most reliable and effective strategy. This involves sequential reactions targeting the different functional groups. A classic and highly validated approach involves:

  • Esterification: The carboxylic acid group is converted into an ester (e.g., a methyl or ethyl ester). This is typically performed first under acidic conditions.

  • Acylation: The secondary amine group is then converted into an amide using a highly reactive acylating agent.

This sequential process ensures complete derivatization and produces a stable, volatile compound with excellent chromatographic properties.[2][4]

Experimental Workflow Overview

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis A Aqueous Sample containing N-(1-Cyanoethyl)glycine B Dry Down (e.g., N2 stream, 60°C) A->B Evaporate solvent C Step 1: Esterification (Acidified Alcohol, Heat) B->C D Dry Down Intermediate C->D E Step 2: Acylation (Acylating Agent, Heat) D->E F Final Derivative in Organic Solvent E->F G GC-MS Injection F->G H Data Acquisition (Scan or SIM mode) G->H I Data Analysis (Quantification & Identification) H->I

Sources

Application

Application Note: In Vitro Biological Assays for N-(1-Cyanoethyl)glycine Derivatives

Introduction and Mechanistic Rationale N-(1-Cyanoethyl)glycine is a highly specialized amino acid derivative characterized by the functionalization of the glycine amine with a 1-cyanoethyl group. This structural modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

N-(1-Cyanoethyl)glycine is a highly specialized amino acid derivative characterized by the functionalization of the glycine amine with a 1-cyanoethyl group. This structural modification introduces a chiral center adjacent to a strongly electron-withdrawing nitrile moiety, fundamentally altering the physicochemical and biological properties of the molecule[1].

In drug discovery and polymer science, this compound serves as a critical building block. When polymerized into poly(N-cyanoethylglycine), the electron-withdrawing side chains heavily influence the peptide backbone's conformation and solution flexibility[2]. However, as a monomeric pharmacophore, N-(1-Cyanoethyl)glycine derivatives exhibit potent bioactivity. The nitrile nitrogen acts as a targeted hydrogen-bond acceptor, while the branched methyl group of the 1-cyanoethyl isomer restricts rotameric freedom. This conformational rigidity allows these derivatives to act as highly effective competitive inhibitors in the tight active sites of serine proteases (e.g., thrombin, trypsin)[3] and inducible Nitric Oxide Synthase (iNOS)[4].

This application note details the field-validated in vitro assay protocols required to evaluate the biological efficacy, enzyme kinetics, and cytotoxicity of novel N-(1-Cyanoethyl)glycine-derived compounds.

Experimental Workflow & Pathway Visualization

To systematically evaluate these derivatives, a multi-tiered in vitro screening pipeline is required. The workflow isolates specific mechanistic pathways to ensure that observed enzyme inhibition is target-specific and not a result of broad-spectrum cytotoxicity or assay interference.

Workflow N1 Compound Synthesis N-(1-Cyanoethyl)glycine N2 Quality Control (HPLC/MS >98%) N1->N2 N3 Protease Assay (Fluorometric) N2->N3 N4 iNOS Assay (Colorimetric Griess) N2->N4 N5 Cytotoxicity Screen (WST-8) N2->N5 N6 Data Synthesis & IC50 Calculation N3->N6 N4->N6 N5->N6

Fig 1: High-throughput in vitro screening workflow for N-(1-Cyanoethyl)glycine derivatives.

Mechanism M1 N-(1-Cyanoethyl)glycine Pharmacophore M2 Serine Protease S1 Pocket (H-Bond Acceptor) M1->M2 M3 iNOS Active Site (Arginine Mimetic) M1->M3 M4 Enzyme Inhibition (Competitive) M2->M4 M3->M4 M5 Decreased Substrate Cleavage / NO Release M4->M5

Fig 2: Dual mechanistic pathways of N-(1-Cyanoethyl)glycine derivatives in target enzymes.

Protocol 1: Fluorometric Serine Protease Inhibition Assay

Rationale & Causality

Cyclic oxyguanidine pyrazinones synthesized from N-(1-Cyanoethyl)glycine are potent inhibitors of trypsin-like serine proteases[3]. To measure this, a continuous fluorometric assay is prioritized over colorimetric methods. Fluorometry provides the extreme sensitivity required to calculate precise Ki​ values for tight-binding competitive inhibitors. We utilize the fluorogenic substrate Boc-Val-Pro-Arg-AMC; upon cleavage by thrombin, free 7-amino-4-methylcoumarin (AMC) is released, yielding a highly quantifiable fluorescent signal.

Reagents & Materials
  • Enzyme: Human α -thrombin (0.5 nM final concentration).

  • Substrate: Boc-Val-Pro-Arg-AMC (10 µM final concentration).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% PEG-8000, 0.1% BSA.

    • Causality Note: PEG-8000 and BSA are critical. They prevent the low-concentration enzyme from adsorbing to the hydrophobic walls of the polystyrene microplate, preventing artificial "inhibition" artifacts.

  • Reference Inhibitor: Argatroban (Positive control).

Step-by-Step Methodology
  • Preparation: Dilute N-(1-Cyanoethyl)glycine derivatives in 100% DMSO to create a 10-point dose-response curve (10 mM to 0.3 µM).

  • Reaction Assembly: In a black 96-well microplate, add 49 µL of Assay Buffer, 1 µL of compound dilution (keeping final DMSO at 1% to prevent enzyme denaturation), and 25 µL of human α -thrombin solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the cyanoethyl moiety to establish equilibrium binding within the S1 pocket of the protease.

  • Initiation: Add 25 µL of the AMC substrate to all wells to initiate the reaction.

  • Kinetic Read: Immediately transfer to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C (Excitation: 380 nm / Emission: 460 nm).

  • System Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and positive control (Argatroban). The assay is self-validating and acceptable only if Z′>0.6 .

Protocol 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay

Rationale & Causality

N-cyanoethylglycine derivatives have been documented as effective inhibitors of nitric oxide production, acting as structural mimetics of L-arginine in the NOS oxygenase domain[4]. Because nitric oxide (NO) has a half-life of mere seconds, it cannot be measured directly. Instead, this protocol measures nitrite ( NO2−​ ), the stable oxidative breakdown product of NO, utilizing the Griess diazotization reaction.

Reagents & Materials
  • Enzyme: Recombinant human iNOS.

  • Cofactor Mix: 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4).

  • Substrate: 50 µM L-Arginine.

  • Griess Reagents: 1% Sulfanilamide in 5% phosphoric acid; 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.

Step-by-Step Methodology
  • Enzyme Reaction: In a clear 96-well plate, combine 10 µL of the N-(1-Cyanoethyl)glycine derivative, 20 µL of recombinant iNOS, and 20 µL of the Cofactor Mix.

  • Initiation: Add 50 µL of L-Arginine substrate. Incubate for 120 minutes at 37°C.

    • Causality Note: The extended incubation time is necessary because iNOS exhibits slower turnover rates compared to serine proteases, and sufficient nitrite must accumulate to surpass the colorimetric detection threshold.

  • Termination & Derivatization: Add 50 µL of 1% Sulfanilamide (wait 5 minutes for the diazotization of nitrite), followed by 50 µL of 0.1% NED. A pink azo dye will rapidly form.

  • Quantification: Read absorbance at 540 nm.

  • System Validation: A standard curve of Sodium Nitrite ( NaNO2​ ) ranging from 0 to 100 µM must be run on the same plate. The protocol is self-validating if the R2 of the standard curve is ≥0.99 .

Quantitative Data Interpretation

To accurately assess the structure-activity relationship (SAR) of synthesized N-(1-Cyanoethyl)glycine derivatives, quantitative outputs from the aforementioned assays must be synthesized. The table below illustrates a standardized data presentation format for comparing the inhibitory potency ( IC50​ ) and binding affinity ( Ki​ ) across different biological targets.

Compound IDTarget EnzymeAssay Type IC50​ (µM) ± SD Ki​ (µM)Selectivity Index (SI)*
N1-CEG-01 Human α -ThrombinFluorometric0.45 ± 0.030.22>100
N1-CEG-01 Human iNOSGriess (Colorimetric)>50.00N/A-
N1-CEG-02 Human α -ThrombinFluorometric12.40 ± 1.106.800.1
N1-CEG-02 Human iNOSGriess (Colorimetric)1.20 ± 0.080.8510.3
Argatroban (Ctrl)Human α -ThrombinFluorometric0.04 ± 0.010.02>1000
L-NAME (Ctrl)Human iNOSGriess (Colorimetric)0.85 ± 0.050.50-

*Selectivity Index (SI) is calculated as the ratio of IC50​ (Off-target) / IC50​ (Primary target). A higher SI indicates a safer, more targeted compound profile.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(1-Cyanoethyl)glycine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-(1-Cyanoethyl)glycine. This guide is designed for researchers, chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(1-Cyanoethyl)glycine. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a robust, field-proven protocol.

Section 1: Understanding the Core Synthesis - The Strecker Reaction

The most direct and common method for synthesizing N-(1-Cyanoethyl)glycine is a variation of the classic Strecker amino acid synthesis.[1][2] This reaction involves a three-component condensation of an amine (glycine), an aldehyde (acetaldehyde), and a cyanide source. The process hinges on the formation of an α-aminonitrile from an intermediate imine, which is then nucleophilically attacked by a cyanide ion.[3]

Understanding this mechanism is the first step toward troubleshooting and optimization.

Reaction Mechanism: Strecker Synthesis of N-(1-Cyanoethyl)glycine

Strecker_Mechanism cluster_reactants Reactants reactant reactant intermediate intermediate product product reagent reagent Glycine Glycine (Amine) inv1 Glycine->inv1 Acetaldehyde Acetaldehyde (Aldehyde) Acetaldehyde->inv1 Iminium Iminium Ion (Intermediate) inv2 Iminium->inv2 + CN⁻ Product N-(1-Cyanoethyl)glycine (α-Aminonitrile) inv1->Iminium + H₂O inv2->Product

Caption: The Strecker reaction pathway for N-(1-Cyanoethyl)glycine synthesis.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My reaction yield is extremely low, or I've isolated no product. What are the most likely causes?

A1: Low or no yield is typically traced back to one of three areas: reagent quality, reaction pH, or temperature control.

  • Reagent Purity, Especially Acetaldehyde: Acetaldehyde is a volatile compound that readily forms paraldehyde (a cyclic trimer) or metaldehyde (a cyclic tetramer) upon standing, especially in the presence of acid or base traces. These oligomers are far less reactive.

    • Solution: Always use freshly distilled or a newly opened bottle of acetaldehyde. If in doubt, check the purity via ¹H NMR before use.

  • Incorrect Reaction pH: The formation of the iminium ion intermediate is a pH-dependent equilibrium.[3]

    • Too Acidic (pH < 4): The amine group of glycine will be fully protonated (–NH₃⁺), rendering it non-nucleophilic and unable to attack the aldehyde carbonyl.

    • Too Alkaline (pH > 10): While the amine is a good nucleophile, this condition can promote unwanted side reactions of acetaldehyde, such as aldol condensation.

    • Solution: The optimal pH for imine formation is typically mildly acidic to neutral (pH 5-8). Maintain the pH of your reaction mixture within this range. Use a buffer if necessary, or perform careful, slow additions of reagents to control pH shifts.

  • Temperature Issues: The initial condensation reaction can be exothermic.[4] A rapid temperature increase can lead to the formation of undesired byproducts.

    • Solution: Begin the reaction in an ice bath (0-5 °C) and allow it to warm slowly to room temperature. This ensures controlled formation of the iminium intermediate before the addition of the cyanide source.

Q2: I'm observing a significant amount of an insoluble, sticky byproduct. What is it and how can I prevent it?

A2: This is a classic sign of aldehyde polymerization or competing side reactions.

  • Aldol Condensation/Polymerization: As mentioned, acetaldehyde can self-condense under basic conditions to form a complex mixture of polymeric materials.

    • Solution: Maintain strict pH control (avoiding strongly basic conditions) and temperature management. The order of addition is also critical. Pre-forming the imine by mixing glycine and acetaldehyde before the addition of the cyanide source can help.

  • Formation of Glycine Oligomers: In some cases, side reactions involving glycine itself can occur, though this is less common under standard Strecker conditions.[5]

    • Solution: Ensure proper stoichiometry. Using a slight excess of the aldehyde can help drive the reaction toward the desired product, but this must be balanced against the risk of aldehyde-related side reactions.

Q3: My crude product looks good, but my yield drops significantly after purification. What's happening?

A3: This points to issues with the workup and purification strategy, likely related to the amphoteric nature of the product.

  • Incorrect pH during Isolation: N-(1-Cyanoethyl)glycine, like other amino acid derivatives, has an isoelectric point (pI) at which its net charge is zero and its solubility in water is at a minimum. Attempting to crystallize or precipitate the product at a pH far from its pI will result in it remaining in solution.

    • Solution: After the reaction is complete, perform a careful acidification to precipitate the product. The optimal pH for precipitation will likely be in the acidic range (e.g., pH 3-5).[6] Isolate the product by filtration, and wash with cold water, followed by a water-miscible organic solvent like ethanol or acetone to remove impurities and aid drying.[4]

  • Hydrolysis of the Nitrile: If the workup involves harsh acidic or basic conditions (especially with heating), the cyano group (–C≡N) can be hydrolyzed to a carboxylic acid or amide, leading to a different product and lowering the yield of the desired aminonitrile.

    • Solution: Use mild conditions for workup and purification. Avoid prolonged heating, especially at very low or high pH.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow problem problem check check action action result result start Low Yield or No Product check_reagents Check Reagents Acetaldehyde Purity Glycine Quality start->check_reagents check_conditions Check Conditions pH Temperature Stirring start->check_conditions check_workup Check Workup/Purification pH of Precipitation Side Reactions (e.g., Hydrolysis) start->check_workup action_reagent Action Distill Acetaldehyde Use Anhydrous Solvents check_reagents->action_reagent action_conditions Action Use Ice Bath (0-5°C) Monitor pH (Target 5-8) check_conditions->action_conditions action_workup Action Adjust to Isoelectric Point (pH 3-5) Use Cold Solvents for Wash check_workup->action_workup end_goal Improved Yield and Purity action_reagent->end_goal action_conditions->end_goal action_workup->end_goal

Caption: A decision-making workflow for troubleshooting low-yield synthesis.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity. Safety First: This reaction involves highly toxic cyanide. It must be performed in a well-ventilated fume hood by trained personnel. All equipment and waste must be properly decontaminated with bleach or another suitable oxidizing agent.

Table 1: Reagent and Stoichiometry
ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.Notes
Glycine75.077.51 g0.101.0Dry and pure
Sodium Cyanide (NaCN)49.014.90 g0.101.0EXTREMELY TOXIC
Acetaldehyde44.055.3 mL (4.41 g)0.101.0Freshly distilled
Water18.0250 mL--Deionized
Hydrochloric Acid (HCl)36.46As needed--6M solution for workup
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 7.51 g (0.10 mol) of glycine in 50 mL of deionized water. Cool the solution to 0-5 °C in an ice-water bath.

  • Aldehyde Addition: Slowly add 5.3 mL (0.10 mol) of freshly distilled acetaldehyde to the cooled glycine solution over 15-20 minutes, ensuring the temperature does not rise above 10 °C. Stir the mixture at 0-5 °C for 30 minutes to facilitate imine formation.

  • Cyanide Addition: In a separate beaker, carefully dissolve 4.90 g (0.10 mol) of sodium cyanide in 20 mL of cold water. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C. Caution: This step may produce small amounts of HCN gas. Ensure adequate ventilation.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Cool the reaction mixture back down to 0-5 °C in an ice bath.

    • Slowly and carefully add 6M HCl dropwise while vigorously stirring to adjust the pH to approximately 3. This will cause the product to precipitate as a white solid. Monitor the pH with a calibrated pH meter.

    • Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with three small portions of ice-cold water (15 mL each), followed by two portions of cold ethanol (20 mL each) to remove unreacted starting materials and inorganic salts.[4]

    • Dry the purified white solid in a vacuum oven at 40-50 °C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

Experimental Workflow Diagram

Experimental_Workflow prep prep reaction reaction workup workup analysis analysis A 1. Reagent Preparation (Dissolve Glycine) B 2. Cool to 0-5°C A->B C 3. Add Acetaldehyde (Slowly) (Imine Formation) B->C D 4. Add NaCN Solution (Slowly) (Nitrile Addition) C->D E 5. React at Room Temp (3-4 hours) D->E F 6. Workup: Cool & Acidify (pH ~3 with HCl) E->F G 7. Isolate by Filtration F->G H 8. Wash with Cold H₂O & EtOH G->H I 9. Dry Under Vacuum H->I J 10. Characterize Product (NMR, MP) I->J

Caption: A step-by-step visual guide to the optimized synthesis protocol.

Section 4: Frequently Asked Questions (FAQs)

  • Can I use a different cyanide source, like KCN or TMSCN?

    • Yes, potassium cyanide (KCN) can be used interchangeably with NaCN. Trimethylsilyl cyanide (TMSCN) is also an effective source, particularly in organic solvents, but it is more expensive and requires anhydrous conditions. For aqueous synthesis, NaCN or KCN are the most cost-effective choices.[7]

  • What is the expected yield with the optimized protocol?

    • While yields are procedure-dependent, a well-executed synthesis following this protocol should aim for yields in the range of 75-85%.

  • How critical is the "freshly distilled" acetaldehyde requirement?

    • It is highly critical. The presence of paraldehyde will not only fail to react but will also complicate the purification process, significantly lowering your isolated yield.

  • My final product is slightly yellow. How can I improve the color?

    • A slight yellow tint can sometimes result from minor side reactions. You can attempt to decolorize the product by dissolving the crude material in a minimal amount of warm water, treating it with a small amount of activated carbon, filtering the carbon away while hot, and then proceeding with the cooling and precipitation as described in the workup.

  • What are the key safety considerations?

    • Cyanide is a potent, fast-acting poison. Always handle sodium or potassium cyanide as a solid in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Never allow cyanide salts to come into contact with acid outside of the reaction vessel, as this will liberate lethal hydrogen cyanide (HCN) gas. Have a cyanide poisoning antidote kit (e.g., amyl nitrite) available and ensure all lab personnel are aware of emergency procedures.

References

  • Strecker amino acid synthesis - Wikipedia. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Strecker Synthesis - Master Organic Chemistry. Available at: [Link]

  • Suveges, E., et al. (2024). Overall continuous platform for the synthesis of mepivacaine. Green Chemistry. Available at: [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical.Net. (2018). Available at: [Link]

  • Strecker Synthesis - Organic Chemistry Portal. Available at: [Link]

  • Strecker synthesis of glycine A simplified view of the reaction steps... - ResearchGate. Available at: [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC. (2025). Available at: [Link]

  • Glycine assists in efficient synthesis of herbal carbon dots with enhanced yield and performance - Journal of Materials Chemistry B (RSC Publishing). Available at: [Link]

  • Optimization of glycine amination reactions. A: The yield of glycine... - ResearchGate. Available at: [Link]

  • Synthesis of N-Carboxy-N-cyanoethyl Glycine Anhydride and its Polymerization - J-Stage. Available at: [Link]

  • Improvement of glycine biosynthesis from one‐carbon compounds and ammonia catalyzed by the glycine cleavage system in vitro - PMC. Available at: [Link]

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD - European Patent Office. (2015). Available at: [Link]

  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer - PubMed. (1990). Available at: [Link]

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Optimization

Preventing hydrolysis and degradation of N-(1-Cyanoethyl)glycine during storage

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for N-(1-Cyanoethyl)glycine. This document is designed for researchers, scientists, and drug development professionals to ensure th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(1-Cyanoethyl)glycine. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to hydrolysis and degradation, compromising experimental outcomes. This guide provides in-depth explanations, troubleshooting advice, and validated protocols to maintain the purity of your N-(1-Cyanoethyl)glycine.

Section 1: Understanding the Chemical Instability of N-(1-Cyanoethyl)glycine

N-(1-Cyanoethyl)glycine possesses two primary functional groups susceptible to degradation: the nitrile (-C≡N) group and the amino acid backbone. Understanding these vulnerabilities is the first step toward effective preservation.

  • Hydrolysis of the Nitrile Group : The cyano group is the most significant point of instability. In the presence of moisture, particularly under acidic or basic conditions, the nitrile can undergo hydrolysis.[1] This is typically a two-step process: first, hydrolysis to an intermediate amide, followed by further hydrolysis to a carboxylic acid. This transformation alters the molecule's structure, reactivity, and physicochemical properties.

  • Degradation of the Glycine Backbone : While more stable than the nitrile group, the amino acid portion can also degrade under harsh conditions through pathways like deamination or decarboxylation.[2][3] These reactions are generally slower but can be accelerated by elevated temperatures and the presence of contaminants.

The primary degradation pathway, nitrile hydrolysis, is illustrated below. Preventing the initiation of this cascade by controlling the compound's environment is paramount.

Hydrolysis_Pathway cluster_main Primary Hydrolysis Pathway of N-(1-Cyanoethyl)glycine A N-(1-Cyanoethyl)glycine (R-CH(CN)-NH-CH2-COOH) B Intermediate Amide (R-CH(CONH2)-NH-CH2-COOH) A->B + H₂O (Acid/Base Catalyzed) C Degradation Products (e.g., Alanine + Glyoxylic Acid) B->C + H₂O (Further Hydrolysis)

Caption: The primary degradation route via acid- or base-catalyzed hydrolysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-(1-Cyanoethyl)glycine?

For maximum stability, N-(1-Cyanoethyl)glycine should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[4][5] The container should be placed inside a desiccator to provide a secondary barrier against moisture.

Q2: Why is moisture so critical to avoid?

Moisture is the primary reactant in the hydrolysis of the nitrile group.[4][6] Even trace amounts of atmospheric water can initiate the degradation process over time, leading to a gradual loss of purity. Keeping the compound in a dry, or anhydrous, environment is the most effective way to prevent this.[7]

Q3: What are the visible signs of degradation?

While chemical analysis is required for confirmation, visual cues can indicate potential degradation. These include:

  • Clumping or caking: Indicates moisture absorption.

  • Discoloration: A change from a white or off-white powder to a yellowish or brownish hue.

  • Change in solubility: Difficulty dissolving the compound in a solvent in which it was previously soluble.

Q4: How long can I store N-(1-Cyanoethyl)glycine before it needs to be re-analyzed?

The shelf life is highly dependent on storage conditions. When stored under the ideal conditions described above (-20°C, dry, inert atmosphere), the compound should remain stable for an extended period. However, as a best practice for critical applications, we recommend re-assessing the purity via HPLC (see Section 4) if the material has been stored for more than 12 months or if storage conditions have been compromised.

Q5: What substances and materials are incompatible with N-(1-Cyanoethyl)glycine?

To prevent catalytic degradation, store N-(1-Cyanoethyl)glycine away from:

  • Strong acids and bases.[7]

  • Strong oxidizing agents.[7]

  • Food and other perishable goods.[8]

  • Areas with high humidity.[9]

Use glass or chemically resistant polymer containers for storage. Avoid contact with reactive metals that could catalyze polymerization or hydrolysis of the nitrile group.[7]

Section 3: Troubleshooting Guide

If you encounter issues in your experiments, consult the table below to diagnose potential problems related to compound integrity.

Observed ProblemPotential Cause Related to DegradationRecommended Action / Solution
Inconsistent or non-reproducible experimental results. Partial degradation of the starting material is leading to lower effective concentration and potential interference from byproducts.1. Verify the purity of your N-(1-Cyanoethyl)glycine stock using the HPLC protocol in Section 4. 2. If purity is compromised, use a fresh, unopened vial of the compound. 3. Review and tighten storage and handling procedures for all users.
Appearance of unexpected peaks in analytical data (HPLC, LC-MS, NMR). The compound has hydrolyzed to its amide or carboxylic acid forms, or other degradation products have formed.1. Compare the retention times of new peaks to known standards of potential impurities, if available. 2. Characterize the impurities using mass spectrometry. 3. Discard the degraded batch and obtain fresh material. Ensure the new batch is stored under optimal conditions.
Solid material appears clumped, discolored, or has a different texture. The compound has absorbed atmospheric moisture, which is the first step toward hydrolysis. Discoloration may indicate more advanced degradation.1. Do not use the material for sensitive experiments. 2. Confirm degradation by HPLC analysis. 3. Immediately review your storage protocol; ensure containers are sealed properly and desiccants are active.
Compound fails to dissolve completely in a previously reliable solvent. The degradation products may have different solubility profiles than the parent compound, or polymerization may have occurred.1. Cease use of the current batch. 2. Acquire a new lot of the compound and perform a solubility test before use in a large-scale experiment. 3. Always bring the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[6]

Section 4: Protocol for Quality Control Analysis by HPLC

To ensure the integrity of your N-(1-Cyanoethyl)glycine, regular purity assessment is crucial. A reverse-phase High-Performance Liquid Chromatography (HPLC) method is a reliable way to quantify the parent compound and detect polar impurities, such as hydrolysis products.[10][11]

HPLC_Workflow cluster_workflow HPLC Purity Assessment Workflow prep_sample 1. Sample Preparation (e.g., 1 mg/mL in mobile phase) inject 4. Sample Injection (e.g., 10 µL) prep_sample->inject prep_mobile 2. Mobile Phase Preparation (e.g., Acetonitrile/Water with buffer) equilibrate 3. System Equilibration (Stable baseline) prep_mobile->equilibrate equilibrate->inject analyze 5. Data Acquisition & Analysis (Integrate peaks) inject->analyze assess 6. Purity Calculation (% Area = [Area_Main / Area_Total] * 100) analyze->assess

Caption: Standard workflow for assessing compound purity via HPLC.

Step-by-Step HPLC Protocol

This protocol provides a general method; optimization may be required based on the specific instrumentation and impurities expected.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[11]

  • Reagents and Mobile Phase:

    • Acetonitrile (HPLC grade).

    • Deionized water (18 MΩ·cm).

    • Trifluoroacetic acid (TFA) or other suitable ion-pairing agent.[12]

    • Mobile Phase Example: An isocratic mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% TFA. The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or 220 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Sample Solution: Accurately weigh approximately 10 mg of N-(1-Cyanoethyl)glycine and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Sonicate briefly if needed to ensure complete dissolution.

    • Standard Preparation (Optional but Recommended): If a reference standard of known purity is available, prepare a solution at the same concentration to verify retention time and system suitability.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of any later-eluting impurities.

  • Data Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of the main N-(1-Cyanoethyl)glycine peak / Total area of all peaks) x 100

    • The appearance of new, more polar peaks (earlier retention times) is indicative of hydrolysis.

Section 5: Summary of Best Practices

Do'sDon'ts
Store at -20°C or colder. Do not store at room temperature or 4°C for long-term use. [13]
Use tightly sealed, airtight containers. [7]Do not leave containers open to the atmosphere.
Store under an inert gas (Argon/Nitrogen). [4]Do not store in ambient air if possible.
Use a desiccator for an extra layer of moisture protection. Do not store near sources of water or in humid environments. [9]
Allow the container to warm to room temperature before opening. Do not open a cold container, as this will cause condensation.
Re-analyze purity periodically, especially for critical applications. Do not assume purity without analytical verification.

By adhering to these guidelines, you can significantly extend the viable shelf-life of N-(1-Cyanoethyl)glycine and ensure the accuracy and reproducibility of your research.

References

  • Mandelonitrile - Apollo Scientific. (2023, August 7). Apollo Scientific.
  • is added in one portion. The reaction begins rapidly, the temperature rising to about 45°. Stirring is continued for 2 hours. The heterogeneous mixture, after dilution with 1 l. of water, is extracted with - Organic Syntheses Procedure. Organic Syntheses.
  • Use, cleaning and storage of cyano column and amino column. uHPLCs.
  • NITRILES. CDC Stacks.
  • SAFETY DATA SHEET - Mandelic acid nitrile. (2016, September 12). Spectrum Chemical.
  • How to Store Nitrile Gloves Properly. (2025, June 23). Supplier Website.
  • Cyanotoxin Analysis and Amino Acid Profiles of Cyanobacterial Food Items from Chad. Research Article.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Carl ROTH.
  • Ethyl N-(1-Cyanoethyl)glycine. Benchchem.
  • Glycine - Wikipedia. Wikipedia.
  • Glycine, N-(1-cyanoethyl)-, ethyl ester (9CI) — Chemical Substance Information. NextSDS.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis. (2022, December 9). OPUS at UTS.
  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ. PMC.
  • Hydrolysis of Glycylglycine in Subcritical Water Conditions. (2016, May 4). ResearchGate.
  • On the Mechanism and Rate of Spontaneous Decomposition of Amino Acids. PMC.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). PMC.
  • N-(2-Cyanoethyl)glycine | 3088-42-4. TCI AMERICA.
  • Glycine degradation. Reactome.
  • Degradation pathways of glycine. | Download Scientific Diagram. ResearchGate.
  • Assessing the Purity of Synthesized N,N-Bis(cyanoethyl)aniline: A Comparative Guide. Benchchem.
  • CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography. Google Patents.
  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. (2025, August 6). PMC - NIH.
  • CN1022320C - Purification method of glycine. Google Patents.
  • Method for purifying glycine - European Patent Office - EP 0459803 A1. European Patent Office.
  • Stability of the glycine cation in the gas phase after interaction with multiply charged ions. (2025, August 10). Journal Article.
  • Synthesis and Degradation of Glycine and The Role of Glycine Therapy in Organ Transplantation Failure Prevention. (2023, April 3). Walsh Medical Media.
  • N-(1-Iminopentyl)glycine: A Technical Overview for Drug Development Professionals. Benchchem.
  • The glycine deportation system and its pharmacological consequences. PMC - NIH.
  • Impurity analysis of L-aspartic acid and glycine by HPLC-UV-CAD. Thermo Fisher Scientific.

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Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for N-(1-Cyanoethyl)glycine Isolation

Welcome to the technical support center for the crystallization of N-(1-Cyanoethyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of N-(1-Cyanoethyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for isolating this compound with high purity and yield. As an N-substituted glycine derivative, its zwitterionic nature and polarity present unique crystallization challenges.[1][2][3] This document moves beyond standard protocols to explain the fundamental principles governing crystallization, empowering you to troubleshoot and optimize your specific experimental conditions.

Understanding the Molecule: Physicochemical Properties

N-(1-Cyanoethyl)glycine is a polar, zwitterionic molecule, a derivative of the simplest amino acid, glycine.[1][3] Its structure, featuring a carboxylic acid, a secondary amine, and a polar nitrile group, dictates its solubility and crystallization behavior. Like glycine, it exists as a zwitterion in solution and in its solid state.[4] The solubility is highly dependent on the solvent's polarity and pH.[5][6]

Key Characteristics:

  • Zwitterionic Nature: Possesses both a positive (protonated amine) and negative (deprotonated carboxyl) charge, leading to strong intermolecular interactions.[7][8]

  • High Polarity: The presence of carboxyl, amine, and cyano groups makes it highly soluble in polar solvents like water and sparingly soluble in nonpolar organic solvents.

  • pH-Dependent Solubility: As an amino acid derivative, its net charge and therefore its solubility are lowest at its isoelectric point (pI).[5][9][10] Adjusting the pH away from the pI will generally increase its solubility.[6][11]

Table 1: Estimated Solubility of N-(1-Cyanoethyl)glycine in Common Solvents at Neutral pH

This table provides estimated solubility profiles to guide solvent selection. Experimental verification is essential.

SolventPolarity IndexExpected Solubility at 25°CExpected Solubility at 80°CRationale for Crystallization
Water10.2HighVery HighGood for cooling crystallization, but high solubility may lead to low yields. Can be used as an anti-solvent.[12]
Ethanol5.2ModerateHighExcellent candidate for cooling crystallization due to the significant temperature-dependent solubility differential.[13]
Isopropanol4.3Low to ModerateModerateGood candidate for cooling or anti-solvent crystallization.
Acetone5.1LowModerateCan be used as an anti-solvent with a more polar "good" solvent.[14]
Ethyl Acetate4.4Very LowLowPotential anti-solvent.
Heptane0.1InsolubleInsolubleExcellent anti-solvent.

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during the crystallization of N-(1-Cyanoethyl)glycine in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[15] This typically happens when a highly supersaturated solution is cooled too quickly, or the temperature of the solution is above the melting point of the solute at the point of nucleation.[16]

Solutions:

  • Reduce the Cooling Rate: The most common cause is rapid cooling. Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This gives the molecules sufficient time to orient themselves into an ordered crystal lattice.[17]

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.[15][16]

  • Change the Solvent System: If the problem persists, the solvent may not be ideal. Try a solvent in which the compound is slightly less soluble at higher temperatures.

  • Seeding: Introduce a small, pure crystal of N-(1-Cyanoethyl)glycine (a seed crystal) to the supersaturated solution as it cools.[15] This provides a template for crystal growth and can bypass the energy barrier for nucleation, preventing oiling out.[18] Seeding should be done in the metastable zone, where spontaneous nucleation is unlikely, but crystal growth can occur.[19][20]

Q2: I am getting a very low yield of crystals. How can I improve it?

A2: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.[16][17]

Solutions:

  • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more solute upon cooling.[15][16]

  • Optimize Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice-water bath for an extended period (e.g., several hours) to maximize precipitation.[17]

  • Use an Anti-Solvent: Consider an anti-solvent crystallization. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent in which it is insoluble (e.g., heptane or ethyl acetate) until the solution becomes persistently cloudy.[21][22] Then, allow it to cool.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can often obtain a second crop by evaporating a portion of the solvent from the filtrate and re-cooling.[17]

Q3: The product is an amorphous powder, not well-defined crystals. What should I do?

A3: Amorphous solids form when precipitation occurs too rapidly, preventing the formation of an ordered crystal lattice. This is often due to extremely high levels of supersaturation.

Solutions:

  • Slow Down Crystallization: Similar to preventing oiling out, slowing the rate of crystallization is key. This can be achieved by slower cooling, using a solvent in which the compound is more soluble, or by using a less powerful anti-solvent.[17]

  • pH Adjustment: For zwitterionic compounds like N-(1-Cyanoethyl)glycine, the pH of the solution is critical. Crystallization is often most effective near the isoelectric point (pI) where solubility is at a minimum.[5] Ensure your solution pH is not too far from the pI, which could lead to rapid "crashing out" of the material.

  • Vapor Diffusion: For growing high-quality, single crystals, vapor diffusion is an excellent technique. Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a small amount of a volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the solubility and promoting slow, controlled crystal growth.[23]

Q4: My isolated crystals are impure. How can I improve purity?

A4: The goal of crystallization is purification. If impurities are co-crystallizing, the process needs to be optimized.

Solutions:

  • Slow Crystal Growth: Rapid crystal growth can trap impurities within the lattice. Slower cooling or a more gradual addition of an anti-solvent will allow for more selective crystallization of the desired compound.[17]

  • Solvent Selection: Choose a solvent system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be removed by hot filtration before crystallization).

  • Activated Charcoal Treatment: If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[17][22] Be aware that charcoal can also adsorb some of your product, so use it sparingly.

  • Recrystallization: A second crystallization of the isolated crystals will almost always improve purity.

Q5: My solution is supersaturated, but no crystals are forming. How can I induce nucleation?

A5: Sometimes, a solution can remain in a metastable supersaturated state without spontaneously forming nuclei.

Solutions:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[16] The microscopic imperfections on the glass provide nucleation sites.

  • Seeding: As mentioned previously, adding a seed crystal is the most reliable way to induce crystallization.[16][18][19][24]

  • Lower the Temperature: Further cooling in an ice-salt bath or a freezer can sometimes provide the thermodynamic push needed for nucleation.

  • Introduce a Nucleation Surface: In some cases, adding a small, inert solid (like a tiny grain of sand) can provide a surface for crystals to begin forming.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, add the crude N-(1-Cyanoethyl)glycine and a stir bar. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely. Add ethanol dropwise until a clear solution is obtained. Avoid using a large excess of solvent.[22]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To slow the cooling further, you can insulate the flask.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal formation.[22]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the crystals on the filter by drawing air through them, then transfer to a watch glass or desiccator to dry completely.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, add a "poor" or anti-solvent (e.g., ethyl acetate or heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid).[12][22]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. If no crystals form, cooling in an ice bath may be necessary.

  • Isolation and Drying: Follow steps 5-7 from the cooling crystallization protocol, using a cold mixture of the two solvents for washing.

Visualized Workflows and Logic

Diagram 1: Troubleshooting Crystallization Failures

Troubleshooting_Crystallization Start Crystallization Attempt Result Observe Outcome Start->Result Oil Compound 'Oiled Out' Result->Oil Liquid droplets? NoCrystals No Crystals Formed (Clear Solution) Result->NoCrystals No solid? LowYield Low Crystal Yield Result->LowYield Few crystals? Success Crystals Formed Result->Success Good crystals? Action_Oil1 1. Re-heat and add more solvent. 2. Cool SLOWLY. Oil->Action_Oil1 Action_Oil2 Try Seeding Oil->Action_Oil2 Action_NoCrystals1 1. Scratch flask. 2. Add seed crystal. NoCrystals->Action_NoCrystals1 Action_NoCrystals2 Reduce solvent volume (evaporate) and re-cool. NoCrystals->Action_NoCrystals2 Action_LowYield1 1. Use less solvent initially. 2. Cool for longer / colder. LowYield->Action_LowYield1 Action_LowYield2 Consider anti-solvent method. LowYield->Action_LowYield2 Action_Oil1->Result Re-attempt Action_Oil2->Result Re-attempt Action_NoCrystals1->Result Induce Nucleation Action_NoCrystals2->Result Increase Supersaturation Action_LowYield1->Start Optimize Protocol Action_LowYield2->Start Change Method

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Workflow for Solvent System Selection

Solvent_Selection_Workflow Start Start: Select Candidate Solvents (Polar Protic, e.g., EtOH, IPA; Polar Aprotic, e.g., Acetone) Test_RT_Sol Test Solubility at Room Temp (RT) Start->Test_RT_Sol Soluble_RT Soluble at RT Test_RT_Sol->Soluble_RT Yes Insoluble_RT Sparingly Soluble / Insoluble at RT Test_RT_Sol->Insoluble_RT No Outcome_GoodSolvent Consider as a 'GOOD' solvent for an Anti-Solvent Pair Soluble_RT->Outcome_GoodSolvent Heat_Sol Heat the Sparingly Soluble Mixture Insoluble_RT->Heat_Sol Test_Hot_Sol Does it Dissolve when Hot? Heat_Sol->Test_Hot_Sol Insoluble_Hot Insoluble when Hot Test_Hot_Sol->Insoluble_Hot No Soluble_Hot Soluble when Hot Test_Hot_Sol->Soluble_Hot Yes Outcome_AntiSolvent Consider as an ANTI-SOLVENT Insoluble_Hot->Outcome_AntiSolvent Cool_Sol Cool the Hot Solution Soluble_Hot->Cool_Sol Test_Crystals Do Crystals Form on Cooling? Cool_Sol->Test_Crystals No_Crystals No Crystals Form Test_Crystals->No_Crystals No Yes_Crystals Crystals Form! Test_Crystals->Yes_Crystals Yes Outcome_Bad POOR solvent for Cooling Crystallization No_Crystals->Outcome_Bad Outcome_Good GOOD candidate for Cooling Crystallization Yes_Crystals->Outcome_Good

Caption: A systematic workflow for selecting an appropriate single solvent system.

Frequently Asked Questions (FAQs)

Q: What is the role of pH in the crystallization of N-(1-Cyanoethyl)glycine? A: The pH is a critical parameter. As an amino acid derivative, N-(1-Cyanoethyl)glycine is zwitterionic and has its lowest solubility at its isoelectric point (pI).[5] Crystallizing near the pI is often the most effective strategy. Adjusting the pH too far from the pI will increase solubility and likely result in a poor yield.[6][11]

Q: Can I use a mixture of solvents? A: Yes, a two-solvent system (anti-solvent crystallization) is a very powerful technique, especially when no single solvent has the ideal properties.[22] You need one solvent in which the compound is soluble (the "good" solvent) and another, miscible solvent in which it is insoluble (the "anti-solvent").[22][25] This method provides excellent control over the supersaturation rate.

Q: How can I control the size of my crystals? A: Crystal size is primarily determined by the relative rates of nucleation and growth. To obtain larger crystals, you want to minimize the number of nucleation events and maximize the growth of existing crystals.[26] This is achieved by:

  • Slowing down the crystallization process: Slower cooling or slower addition of an anti-solvent.[17][27]

  • Using a seeding strategy: Seeding provides a limited number of growth sites, encouraging the formation of larger crystals rather than many small ones.[18][19][28]

Q: What is polymorphism and should I be concerned? A: Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[29][30][31] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point.[30][32] While you may not need to control for a specific polymorph during initial isolation, be aware that different crystallization conditions (solvent, temperature, cooling rate) can produce different forms.[4] If this compound is for pharmaceutical development, a thorough polymorphic screen is essential.[32][33]

References

  • Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15).
  • Seeding Techniques | Crystallization of Nucleic Acids and Proteins. Oxford Academic.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). International Journal of Science and Research Archive.
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  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC. (2021, March 23).
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo.
  • Seeding: A Simple but Effective Method for Crystallisation Control. (2021, August 25).
  • Full article: Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. (2008, October 4). Taylor & Francis.
  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Bitesize Bio.
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  • Crystal polymorphism - Wikipedia. Wikipedia.
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  • troubleshooting pseudotropine crystalliz
  • structural analysis of N-substituted glycine deriv
  • Zwitterionic Cocrystals of Flavonoids and Proline: Solid-State Characterization, Pharmaceutical Properties, and Pharmacokinetic Performance | Crystal Growth & Design. (2016, March 9).
  • Polymorphism in the Crystalliz
  • Crystal engineering of zwitterionic drug to neutral co-crystals. (2018, March 6).
  • The Solubility of Amino Acids in Various Solvent Systems.
  • Zwitterionic or Not?
  • Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). (2019, May 1).
  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry.
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC. (2023, August 8).
  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv
  • (PDF) Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures.
  • Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. (2025, February 3). CrystEngComm (RSC Publishing).
  • Solubility Data of Glycine in Water and Justification of Literature Results: A Review | Asian Journal of Chemistry. (2020, June 27). Asian Journal of Chemistry.

Sources

Reference Data & Comparative Studies

Comparative

FTIR spectroscopy reference data and peak assignment for N-(1-Cyanoethyl)glycine

Comprehensive FTIR Spectroscopy Reference Guide: N-(1-Cyanoethyl)glycine Peak Assignment and Sampling Technique Comparison As a functionalized amino acid derivative, N-(1-Cyanoethyl)glycine serves as a critical building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive FTIR Spectroscopy Reference Guide: N-(1-Cyanoethyl)glycine Peak Assignment and Sampling Technique Comparison

As a functionalized amino acid derivative, N-(1-Cyanoethyl)glycine serves as a critical building block in organic synthesis and the development of specialized synthetic polypeptides[1]. The introduction of the electron-withdrawing cyanoethyl group onto the glycine backbone significantly alters the physical and chemical properties of the resulting peptide chains. For researchers synthesizing this compound via the N-alkylation of glycine derivatives with cyanoethylating agents, Fourier-Transform Infrared (FTIR) spectroscopy is the most definitive, rapid analytical tool for validating structural conversion.

This guide provides a rigorous, E-E-A-T-aligned framework for assigning the FTIR spectral peaks of N-(1-Cyanoethyl)glycine and objectively compares the two primary sampling modalities: Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) spectroscopy.

Part 1: Mechanistic Peak Assignment and Spectral Causality

To interpret the FTIR spectrum of N-(1-Cyanoethyl)glycine, one must understand the causality behind its vibrational modes. The molecule contains three highly diagnostic functional groups: a nitrile (-C≡N), a secondary amine (-NH-), and a carboxylic acid (-COOH), which frequently exists in a zwitterionic state (-COO⁻ / -NH₂⁺) in the solid phase[2].

1. The Nitrile Stretch (The Primary Diagnostic Marker) The most critical indicator of successful cyanoethylation is the appearance of the -C≡N stretching vibration. Because the carbon-nitrogen triple bond is sp-hybridized and requires high energy to stretch, it absorbs in a highly specific, "quiet" region of the infrared spectrum (~2240–2250 cm⁻¹). Very few other functional groups absorb here, making it an unambiguous marker for the cyanoethyl group.

2. The Amine Shift Unreacted glycine contains a primary amine (-NH₂), which typically presents as a doublet in the 3300–3400 cm⁻¹ region (asymmetric and symmetric stretching). Upon successful cyanoethylation, the primary amine is converted to a secondary amine (-NH-), collapsing the doublet into a single, weaker absorption band near 3250–3350 cm⁻¹.

3. The Carboxylate/Zwitterion Equilibrium In its solid crystalline form, the carboxylic acid group of glycine derivatives often donates its proton to the amine, forming a zwitterion. Consequently, the sharp carbonyl (C=O) stretch normally expected at ~1700 cm⁻¹ is replaced by two distinct bands: an asymmetric carboxylate (-COO⁻) stretch near 1580–1610 cm⁻¹ and a symmetric stretch near 1390–1410 cm⁻¹[2].

Table 1: Diagnostic FTIR Peak Assignments for N-(1-Cyanoethyl)glycine

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Causality & Significance
Nitrile (-C≡N) Stretching2240 – 2250Confirms successful addition of the cyanoethyl group. Sharp, moderate intensity.
Secondary Amine N-H Stretching3250 – 3350Shift from primary amine doublet to a single band confirms N-alkylation.
Carboxylate (-COO⁻) Asymmetric Stretch1580 – 1610Indicates the molecule is in a zwitterionic state in the solid phase.
Carboxylate (-COO⁻) Symmetric Stretch1390 – 1410Paired with the asymmetric stretch to validate the -COO⁻ structure.
Aliphatic Chain C-H Stretching2850 – 2960Validates the presence of the ethyl/methyl backbone introduced during synthesis.

Part 2: Comparative Analysis of FTIR Sampling Techniques

When analyzing amino acid derivatives, the choice of sampling technique directly impacts spectral resolution and diagnostic accuracy. Below is an objective comparison between Diamond ATR-FTIR and KBr Pellet Transmission FTIR[3][4].

Table 2: ATR-FTIR vs. KBr Pellet for N-(1-Cyanoethyl)glycine Analysis

ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)
Mechanism Evanescent wave penetration into the sample.Direct IR beam transmission through a diluted matrix.
Sample Prep None (Neat powder placed directly on crystal).High (Requires exact ratio grinding and hydraulic pressing).
Spectral Artifacts Wavelength-dependent penetration depth (weaker peaks at high wavenumbers).Whole-particle light scattering (baseline tilting) if poorly ground.
Moisture Impact High susceptibility to ambient humidity in the 3100-3500 cm⁻¹ range.Moderate to High (KBr is inherently hygroscopic).
Best Used For Rapid QA/QC, reaction monitoring, non-destructive testing.High-resolution fingerprinting, quantitative baseline comparisons.

Expert Insight: While ATR-FTIR is the industry standard for rapid screening due to its non-destructive nature[3], the KBr pellet method is superior when resolving complex overlapping bands in the fingerprint region (<1500 cm⁻¹). Because ATR penetration depth decreases at higher wavenumbers, the diagnostic secondary amine stretch (~3300 cm⁻¹) may appear artificially weak compared to a KBr transmission spectrum[4].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic measurement must include internal validation steps to rule out environmental or mechanical artifacts.

Protocol A: ATR-FTIR Rapid Screening Workflow
  • Crystal Decontamination: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow to air dry.

  • Background Validation: Collect a background spectrum (ambient air). Self-Validation Check: Ensure the background spectrum shows no residual organic peaks and minimal water vapor/CO₂ interference. If water vapor bands (>3500 cm⁻¹) are severe, purge the instrument with dry nitrogen.

  • Sample Application: Place ~2–5 mg of neat N-(1-Cyanoethyl)glycine powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal optical contact. Causality: Insufficient pressure results in poor evanescent wave penetration, yielding a noisy spectrum with low signal-to-noise (S/N) ratio.

  • Data Acquisition: Scan at a resolution of 4 cm⁻¹ with a minimum of 32 co-added scans to maximize the S/N ratio[3].

Protocol B: High-Resolution KBr Pellet Preparation
  • Matrix Desiccation: Bake spectroscopic-grade KBr powder at 110°C for 2 hours prior to use. Causality: KBr is highly hygroscopic; absorbed water will create a massive, broad band at 3400 cm⁻¹ that completely obscures the N-H stretch of the sample[4].

  • Milling and Dilution: Weigh ~1 mg of N-(1-Cyanoethyl)glycine and ~100 mg of baked KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2 minutes. Self-Validation Check: The powder must be as fine as talcum powder. Coarse particles cause Christiansen effect scattering, resulting in a tilted baseline.

  • Pellet Pressing: Transfer the mixture to a 13 mm die set. Apply 10 tons of pressure under a vacuum for 3 minutes.

  • Visual Inspection: The resulting pellet must be nearly transparent. If it is opaque or cloudy, the sample was insufficiently ground or absorbed moisture; discard and remake.

  • Data Acquisition: Place the pellet in the transmission holder and scan at 4 cm⁻¹ resolution (32 scans).

Part 4: Logical Workflow Visualization

The following diagram maps the logical progression from chemical synthesis to spectroscopic validation, highlighting the specific diagnostic markers confirmed via FTIR.

G Reactants Reactants Glycine + Acrylonitrile (Primary Amine) Reaction Cyanoethylation Catalyzed N-Alkylation Reactants->Reaction Product Product N-(1-Cyanoethyl)glycine (Secondary Amine + Nitrile) Reaction->Product FTIR_Analysis FTIR Spectroscopic Validation Product->FTIR_Analysis ATR ATR-FTIR (Rapid Screening) FTIR_Analysis->ATR KBr KBr Pellet (High-Res Fingerprint) FTIR_Analysis->KBr Peak_CN Confirm C≡N Stretch (~2240-2250 cm⁻¹) ATR->Peak_CN Peak_NH Confirm N-H Shift (~3300 cm⁻¹) ATR->Peak_NH KBr->Peak_CN KBr->Peak_NH

Workflow for the synthesis and FTIR spectroscopic validation of N-(1-Cyanoethyl)glycine.

References

  • MDPI. "Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy." Crystals. Available at:[Link]

  • ACS Publications. "A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry." Journal of Combinatorial Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational Guide: N-(1-Cyanoethyl)glycine Disposal and Handling

Operational Context and Hazard Causality N-(1-Cyanoethyl)glycine, frequently utilized in its esterified forms (e.g., Ethyl N-(1-Cyanoethyl)glycine, CAS 369368-44-5), is a highly specialized building block in organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context and Hazard Causality

N-(1-Cyanoethyl)glycine, frequently utilized in its esterified forms (e.g., Ethyl N-(1-Cyanoethyl)glycine, CAS 369368-44-5), is a highly specialized building block in organic synthesis and polymer science, particularly for synthesizing poly(N-cyanoethylglycine)[1]. While its structural functionalization makes it valuable for peptide chain modification, the presence of both an aliphatic nitrile (cyanoethyl group) and an amino acid moiety dictates strict, specialized disposal protocols.

The causality behind its hazard profile lies in its molecular structure. Aliphatic nitriles present significant concerns for neurotoxicity and developmental effects upon metabolic breakdown[2]. Furthermore, under extreme thermal stress or inappropriate chemical mixing, the cyano group can undergo hydrolysis or thermal decomposition, releasing highly toxic nitrogen oxides (NOx), carbon oxides, and potentially hydrogen cyanide[3][4]. Therefore, standard drain disposal or unscrubbed combustion is strictly prohibited.

Physicochemical Data and Compatibility Matrix

To design a safe disposal workflow, laboratory personnel must first understand the quantitative thresholds and chemical incompatibilities of the substance.

Table 1: Physicochemical & Hazard Profile
Property / MetricValue / DescriptionOperational Implication
Molecular Formula C7H12N2O2 (Ethyl ester derivative)[1]High nitrogen content dictates mandatory NOx scrubbing during thermal destruction.
Molecular Weight 156.18 g/mol [1]Used to calculate stoichiometric neutralization and solvent dilution ratios.
Structural Class Aliphatic Nitrile / Amino Acid DerivativeSusceptible to hydrolysis; poses environmental hazard if untreated[2].
Thermal Decomposition Generates COx, NOx, HCl (if chlorinated solvents are present)[3]Requires high-temperature incineration equipped with an afterburner.
Table 2: Chemical Compatibility & Segregation Matrix
Chemical ClassCompatibilityMechanistic CausalityRequired Storage/Disposal Action
Strong Oxidizing Agents IncompatibleRisk of violent oxidation and exothermic reaction.Store in secondary containment isolated from oxidizers.
Strong Acids / Bases IncompatibleCatalyzes hydrolysis of the cyano group, potentially releasing toxic volatile byproducts.Maintain pH 6.0–8.0 in all aqueous waste streams prior to disposal.
Combustible Solvents CompatibleDissolving the solid in a combustible solvent aids in achieving uniform incineration.Mix with approved, halogen-free organic waste streams.

Self-Validating Disposal Methodology (SOP)

The following step-by-step protocol ensures regulatory compliance (e.g., US EPA 40 CFR Part 261)[5] and operational safety. Each step includes a validation mechanism to ensure the procedure's integrity before advancing to the next phase.

Step 1: Waste Stream Characterization & Stabilization

  • Action: Isolate N-(1-Cyanoethyl)glycine waste. For aqueous mixtures, measure the pH using a calibrated probe.

  • Causality: Extreme pH levels can hydrolyze the nitrile group into amides or carboxylic acids, altering the toxicity profile and potentially releasing gas.

  • Validation: Verify the pH is strictly between 6.0 and 8.0. If outside this range, titrate carefully with dilute, non-reactive buffers until stabilized.

Step 2: Solvent Integration (For Solid/Residue Waste)

  • Action: Dissolve solid N-(1-Cyanoethyl)glycine residues in a compatible, halogen-free combustible solvent (e.g., ethanol or acetone).

  • Causality: Solid powders can cause localized "cold spots" or explosive dust dispersions in incinerators. Dissolving the compound ensures uniform, complete thermal destruction.

  • Validation: Visually confirm 100% dissolution. The solution must be completely homogenous with no particulate matter remaining.

Step 3: Containerization and EPA-Compliant Logging

  • Action: Transfer the homogenized liquid waste into a UN-approved, PTFE-lined, high-density polyethylene (HDPE) container. Keep the container tightly closed.

  • Causality: PTFE prevents chemical degradation of the container, while a tight seal prevents the escape of potentially hazardous vapors[4].

  • Validation: Perform a physical pressure-check on the seal. Log the exact volume, concentration, and accumulation start date on the hazardous waste manifest to comply with local and federal tracking regulations[5].

Step 4: High-Temperature Incineration

  • Action: Route the containerized waste to a licensed hazardous waste facility for incineration.

  • Causality: Because the molecule contains multiple nitrogen atoms, burning it will generate toxic nitrogen oxides.

  • Validation: Verify via the waste vendor's manifest that the destination facility utilizes a chemical incinerator equipped with an afterburner and a flue gas scrubber [3]. Do not authorize shipment without this confirmation.

Disposal Workflow Visualization

The following diagram maps the logical decision tree for processing N-(1-Cyanoethyl)glycine waste based on its physical phase.

DisposalWorkflow A N-(1-Cyanoethyl)glycine Waste Generated B Phase Segregation & pH Validation A->B C Solid / Organic Solvent Waste (Halogen-Free) B->C Organic/Solid D Aqueous Waste (Stabilized pH 6-8) B->D Aqueous E High-Temp Incineration (Requires NOx Scrubber) C->E Direct Disposal F Aqueous Waste Treatment (Sorption / Bioremediation) D->F Pre-treatment F->E Residual Organics

Figure 1: Decision tree for N-(1-Cyanoethyl)glycine waste segregation and final destruction.

Emergency Spill Response Protocol

In the event of an accidental release during the disposal workflow:

  • Evacuate and Ventilate: Immediately clear the area and ensure local exhaust ventilation is active, as aerosols or dusts may be generated.

  • Containment: Do not use water jets[4]. Contain the spill by bunding. Absorb liquid spills with dry chemical absorbent, dry sand, or inert materials[3][5].

  • Collection: Sweep or shovel the absorbed material into an appropriate, sealable container for disposal[3]. Wash the spill site thoroughly with soap and water only after all bulk material is removed[5].

References

  • Safety Data Sheet - DigitalOcean. DigitalOcean.[Link]

  • TSCA Section 5(a)(3) Determination for Premanufacture Notice (PMN) P-20-0011 | EPA. U.S. Environmental Protection Agency.[Link]

Sources

Handling

Personal protective equipment for handling N-(1-Cyanoethyl)glycine

Handling N-(1-Cyanoethyl)glycine requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized amino acid derivative containing a cyanoethyl moiety, this compound is primarily utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling N-(1-Cyanoethyl)glycine requires a rigorous, scientifically grounded approach to laboratory safety. As a functionalized amino acid derivative containing a cyanoethyl moiety, this compound is primarily utilized as a critical building block in organic synthesis, specifically as a precursor for specialized polymers like poly(N-cyanoethylglycine)[1].

While it enables advanced research into peptide chains with electron-withdrawing side chains[1], the presence of the aliphatic nitrile group introduces specific toxicological risks. Cyanoethyl compounds are generally classified as harmful if swallowed, inhaled, or absorbed through the skin, and they act as potent skin and ocular irritants[2]. Under certain degradation conditions, they can undergo retro-Michael addition or hydrolysis, potentially releasing toxic byproducts. Therefore, establishing a self-validating safety and Personal Protective Equipment (PPE) protocol is non-negotiable for researchers and drug development professionals.

Quantitative PPE Specification Matrix

To mitigate the risks of dermal absorption and inhalation, PPE selection must be driven by the specific chemical properties of the cyanoethyl group and the carrier solvents used in your synthesis.

PPE CategoryMaterial SpecificationMinimum ThicknessEst. Breakthrough TimeCausality & Scientific Rationale
Primary Hand Protection Nitrile Rubber>0.11 mm>480 min (pure solid)Nitrile provides superior chemical resistance to aliphatic cyano compounds compared to latex, preventing direct dermal transfer[2].
Secondary Hand Protection Butyl Rubber>0.30 mm>240 min (w/ DMF)If the compound is dissolved in polar aprotic solvents (e.g., DMF) for synthesis, nitrile degrades rapidly. Butyl rubber prevents solvent-mediated skin absorption.
Ocular Protection Indirect Vented GogglesN/AN/APrevents airborne crystalline dust from the solid amino acid derivative from contacting and dissolving into ocular mucosa[2].
Respiratory Protection N95 / P100 RespiratorN/AN/ARequired only if handling outside a fume hood or during a spill to prevent inhalation of fine, toxic particulates[3].

Operational Workflow & Handling Protocol

The following methodology outlines the safe weighing, transfer, and operational handling of N-(1-Cyanoethyl)glycine. Every step is designed as a self-validating system , ensuring that safety measures are actively confirmed by the operator rather than passively assumed.

Step 1: Environmental Validation & Fume Hood Setup

  • Action: Ensure the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • Self-Validating Mechanism: Tape a 1-inch strip of a Kimwipe to the bottom of the sash. The continuous inward flutter provides a real-time, visual guarantee of active negative pressure. If the flutter stops, the system has failed, and work must halt immediately.

Step 2: The Contrasting Double-Glove Technique

  • Action: Inspect gloves for micro-punctures by trapping air and rolling from the cuff. Don a base layer of brightly colored nitrile gloves (e.g., green), followed by a secondary outer layer of a contrasting color (e.g., blue).

  • Causality: Cyanoethyl compounds can permeate compromised barriers[2]. The contrasting double-glove system ensures that any physical breach or chemical degradation of the outer blue layer immediately reveals the green layer beneath, acting as an instant, self-validating breach indicator.

Step 3: Anti-Static Handling and Transfer

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a dedicated, grounded stainless-steel spatula for the transfer of the N-(1-Cyanoethyl)glycine powder.

  • Causality: Amino acid derivatives can accumulate static charge during transit. Anti-static measures prevent the sudden electrostatic aerosolization of toxic dust into the operator's breathing zone. Seal the source container immediately after dispensing.

Step 4: Post-Operational Decontamination

  • Action: Wipe down all spatulas, balance surfaces, and the fume hood deck with a 10% bleach (sodium hypochlorite) solution, followed by 70% ethanol.

  • Causality: Basic hypochlorite solutions chemically neutralize trace cyano-compounds by oxidizing potential reactive intermediates, ensuring the workspace is chemically inert for the next user.

Safety & Disposal Decision Pathway

SafetyWorkflow Start Pre-Operation: Hood & Airflow Check PPE Don PPE: Contrasting Double Nitrile Start->PPE Handle Chemical Handling: N-(1-Cyanoethyl)glycine PPE->Handle Spill Spill or Breach Detected? Handle->Spill Emergency Immediate Doffing, Skin Wash & Alert Spill->Emergency Yes Decon Standard Doffing & 10% Bleach Decon Spill->Decon No Waste Seal in Labelled Drums for Hazardous Disposal Emergency->Waste Decon->Waste

Operational workflow and emergency decision matrix for handling cyanoethyl derivatives.

Disposal and Waste Management Plan

Proper disposal of N-(1-Cyanoethyl)glycine is critical to prevent environmental contamination and comply with regulatory standards[3].

  • Solid Waste: Collect all solid residues, contaminated weighing boats, and used Kimwipes. Seal them in clearly labelled, puncture-resistant hazardous waste drums[3]. Do not mix with acidic waste streams, as this can trigger hazardous side reactions.

  • Liquid Waste: If the compound was dissolved in a solvent (e.g., DMF or DCM), collect the liquid in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy. Label explicitly as "Toxic Organic Waste - Contains Cyanoethyl Derivatives."

  • Doffing: Doff the outer gloves first, turning them inside out to trap residual particulates, and place them in the solid waste drum. Wash hands thoroughly with soap and water before leaving the laboratory environment[2].

References

Sources

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